molecular formula C18H16ClNO3 B125872 Fmoc-D-alanyl chloride CAS No. 144073-15-4

Fmoc-D-alanyl chloride

Cat. No.: B125872
CAS No.: 144073-15-4
M. Wt: 329.8 g/mol
InChI Key: AFMYCMGTXVCJCH-LLVKDONJSA-N
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Description

Fmoc-D-alanyl chloride is a derivative of alanine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is converted to an acid chloride. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mildly basic conditions .

Mechanism of Action

Target of Action

Fmoc-D-Alanyl Chloride (Fmoc-D-Ala-Cl) is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other compounds, particularly amino acids .

Mode of Action

Fmoc-D-Ala-Cl interacts with its targets (amines) through a nucleophilic attack . The amine reacts with the highly reactive 9-fluorenylmethyl chloroformate of Fmoc-D-Ala-Cl. As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base . This reaction introduces the Fmoc group to the amine, effectively protecting it .

Biochemical Pathways

Fmoc-D-Ala-Cl plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . It’s used to protect amines during the synthesis of peptides, allowing for the stepwise addition of amino acids without unwanted side reactions . The Fmoc group can be removed later in the process by a base, typically piperidine .

Pharmacokinetics

It’s worth noting that fmoc-d-ala-cl is sensitive to moisture and heat , which can affect its stability and effectiveness in reactions.

Result of Action

The primary result of Fmoc-D-Ala-Cl’s action is the protection of amines during synthesis, particularly in the production of peptides . This allows for controlled reactions and the stepwise construction of complex molecules .

Action Environment

The action of Fmoc-D-Ala-Cl is influenced by environmental factors. It’s sensitive to moisture and heat, which can affect its stability and reactivity . Furthermore, the pH of the environment can impact the effectiveness of the Fmoc group’s introduction and removal . For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-alanyl chloride typically involves the protection of the amino group of D-alanine with the 9-fluorenylmethoxycarbonyl group, followed by the conversion of the carboxyl group to an acid chloride. The reaction conditions often include the use of reagents such as thionyl chloride or oxalyl chloride to facilitate the formation of the acid chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-alanyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-D-alanyl chloride is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-D-alanyl chloride is unique due to its use of the Fmoc group, which is stable under acidic conditions and can be easily removed under basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the sequential addition of amino acids .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYCMGTXVCJCH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456371
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144073-15-4
Record name Fmoc-D-alanyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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